2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one is an organic compound that features a chlorophenoxy group, a morpholine ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Morpholine Ring: The chlorophenoxy intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Formation of the Ketone Functional Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The chlorophenoxy group and the morpholine ring can interact with various enzymes and receptors, leading to specific biological effects. The ketone functional group can also participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one: This compound has a similar structure but features a biphenyl group instead of a chlorophenoxy group.
Pyrido(3,2-d)pyrimidine Derivatives: These compounds have similar biological activities and can be used in similar applications.
Uniqueness
2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The combination of the morpholine ring and the ketone functional group also contributes to its distinct characteristics.
Properties
Molecular Formula |
C14H18ClNO3 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,13(17)16-7-9-18-10-8-16)19-12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3 |
InChI Key |
SQDONHDAHSYDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.